molecular formula C8H16O3 B1656815 2-Hydroxy-2,4,4-trimethylpentanoic acid CAS No. 5438-26-6

2-Hydroxy-2,4,4-trimethylpentanoic acid

Cat. No.: B1656815
CAS No.: 5438-26-6
M. Wt: 160.21 g/mol
InChI Key: ZRGZOSVVPXKTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2,4,4-trimethylpentanoic acid is a branched-chain hydroxy acid characterized by a hydroxyl group at the second carbon and methyl substituents at positions 2, 4, and 4 of the pentanoic acid backbone. Its molecular formula is C₈H₁₆O₃ (inferred from structural analogs like 3-hydroxy-2,2,4-trimethylpentanoic acid ). The compound’s unique structure imparts distinct physicochemical properties, including increased steric hindrance and hydrophobicity compared to linear hydroxy acids.

Properties

CAS No.

5438-26-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-hydroxy-2,4,4-trimethylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-7(2,3)5-8(4,11)6(9)10/h11H,5H2,1-4H3,(H,9,10)

InChI Key

ZRGZOSVVPXKTRS-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C(=O)O)O

Canonical SMILES

CC(C)(C)CC(C)(C(=O)O)O

Other CAS No.

5438-26-6

Origin of Product

United States

Comparison with Similar Compounds

(2R)-2-Hydroxy-4,4-dimethylpentanoic Acid

  • Molecular Weight : ~162.18 g/mol (C₇H₁₄O₃) .
  • Key Properties :
    • Exhibits pH- and temperature-dependent stability, making it suitable for controlled reaction conditions .
    • Used in pharmaceuticals and biochemistry due to its chiral center (2R configuration) .

2-Hydroxypentanoic Acid

  • Structure : Linear hydroxy acid with a hydroxyl group at C2.
  • Molecular Weight : 118.13 g/mol (C₅H₁₀O₃) .
  • Key Properties :
    • Moderate acidity (pKa ~3–4, inferred from alpha-hydroxy acid behavior).
    • Applications include use as a chiral building block in organic synthesis .
  • Comparison: The lack of methyl groups in 2-hydroxypentanoic acid results in higher water solubility (TPSA: 57.5 Ų) and lower hydrophobicity (XlogP: 0.4) compared to the trimethyl-substituted analog .

3-Hydroxy-2,2,4-trimethylpentanoic Acid

  • Structure : Hydroxyl group at C3, methyl groups at C2, C2, and C4.
  • Molecular Weight : 160.21 g/mol (C₈H₁₆O₃) .
  • Key Properties :
    • InChIKey: LFQSCWFLJHTTHZ-UHFFFAOYSA-N (indicates stereochemical uniqueness) .
    • Likely higher steric hindrance due to adjacent methyl groups at C2.
  • Comparison: Positional isomerism (hydroxyl at C3 vs.

4-Hydroxypentanoic Acid

  • Structure : Hydroxyl group at C4.
  • Molecular Weight : 118.13 g/mol (C₅H₁₀O₃) .
  • Key Properties :
    • Lower acidity (pKa ~4.5–5.5) compared to alpha-hydroxy acids due to the hydroxyl group’s distance from the carboxylic acid .
  • Comparison: The terminal hydroxyl group in 4-hydroxypentanoic acid reduces intramolecular hydrogen bonding, impacting solubility and metabolic pathways.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Hydroxyl Position Methyl Substituents Key Applications
2-Hydroxy-2,4,4-trimethylpentanoic acid C₈H₁₆O₃ ~160.21* C2 C2, C4, C4 Drug synthesis (inferred)
(2R)-2-Hydroxy-4,4-dimethylpentanoic acid C₇H₁₄O₃ 162.18 C2 C4, C4 Pharmaceuticals
2-Hydroxypentanoic acid C₅H₁₀O₃ 118.13 C2 None Organic synthesis
3-Hydroxy-2,2,4-trimethylpentanoic acid C₈H₁₆O₃ 160.21 C3 C2, C2, C4 Research chemical
4-Hydroxypentanoic acid C₅H₁₀O₃ 118.13 C4 None Metabolic intermediates

*Estimated based on structural similarity to 3-hydroxy-2,2,4-trimethylpentanoic acid .

Research Findings and Implications

Steric Effects: The additional methyl group at C2 in this compound likely reduces reactivity in nucleophilic reactions compared to (2R)-2-Hydroxy-4,4-dimethylpentanoic acid .

Acidity: Alpha-hydroxy acids (e.g., 2-hydroxypentanoic acid) exhibit stronger acidity (pKa ~3) than gamma-hydroxy analogs (e.g., 4-hydroxypentanoic acid, pKa ~5) due to proximity to the carboxyl group .

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